2-(3-Aminophenoxy)-5-nitrobenzonitrile
Description
Properties
Molecular Formula |
C13H9N3O3 |
|---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
2-(3-aminophenoxy)-5-nitrobenzonitrile |
InChI |
InChI=1S/C13H9N3O3/c14-8-9-6-11(16(17)18)4-5-13(9)19-12-3-1-2-10(15)7-12/h1-7H,15H2 |
InChI Key |
JUDDBBURZSQSON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
MDL-860 demonstrates synergistic antiviral effects with pleconaril and pocapavir, reducing EC₅₀ values by 3- to 5-fold .
2-[(4-Methoxyphenyl)amino]-5-nitrobenzonitrile’s irritant classification highlights the role of substituents in toxicity profiles .
Piperazine-containing analogs (e.g., 2-[4-(benzodioxol-methyl)piperazin-1-yl]-5-nitrobenzonitrile) show enhanced binding to CNS targets due to increased lipophilicity and steric bulk .
Preparation Methods
Reaction of 2-Chloro-5-nitrobenzonitrile with 3-Aminophenol
Procedure :
-
Protection of 3-Aminophenol :
-
SNAr Coupling :
-
Deprotection :
Advantages :
-
Avoids harsh nitration conditions post-coupling.
-
High regioselectivity ensured by pre-installed nitro group.
Limitations :
-
Requires synthesis of 2-chloro-5-nitrobenzonitrile, which may necessitate custom synthesis.
Nitration of Pre-formed 2-(3-Aminophenoxy)benzonitrile
Sequential Etherification-Nitration Strategy
Procedure :
-
Etherification :
-
Protection of Amine :
-
Nitration :
-
Nitrating mixture (HNO/HSO) at 0–5°C directs nitro group to position 5 via nitrile meta-directing effects.
-
Intermediate: 2-(3-(Boc-amino)phenoxy)-5-nitrobenzonitrile .
-
-
Deprotection :
-
TFA-mediated cleavage in dichloromethane yields final product (Yield: 60% over two steps).
-
Critical Parameters :
-
Temperature control during nitration prevents over-nitration.
-
Boc group stability under acidic nitration conditions.
Comparative Analysis of Synthetic Routes
| Method | Overall Yield (%) | Key Advantages | Major Challenges |
|---|---|---|---|
| Direct SNAr | 78–82 | Fewer steps; high regioselectivity | Limited commercial availability of 2-chloro-5-nitrobenzonitrile |
| Sequential Nitration | 60–65 | Uses commercially available precursors | Requires protective group chemistry |
Reaction Optimization Insights :
Q & A
Q. What computational methods best predict the compound’s behavior in photodegradation studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
